![molecular formula C28H25N7O2 B2603801 [1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-81-9](/img/structure/B2603801.png)
[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through copper-catalyzed approaches . A microwave-assisted copper-catalyzed approach was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis
The molecular structure of similar compounds has been solved and refined using software packages like Bruker SHELXTL . The pharmacophore model was generated based on the mentioned crystal structure and contained eight features: four hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), one hydrophobic group .Chemical Reactions Analysis
The Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, N-((6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, a yellowish solid, has a melting point of 215–217 °C .Scientific Research Applications
- Some derivatives of this compound have demonstrated promising anticancer activity. For instance, a derivative exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
- The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit weak luminescent properties in solution, with quantum yields of 21–23% in MeCN .
- The same bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor behavior with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .
- [1,2,4]Triazolo[4,3-a]pyridines, structurally related to this compound, have shown herbicidal, antibacterial, and neuroprotective activities .
Anticancer Agents
Optoelectronic Materials
Semiconductors and Charge Transport
Herbicidal and Antibacterial Properties
Energetic Materials
Safety And Hazards
properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O2/c1-37-24-13-11-23(12-14-24)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOKYMJCCOWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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